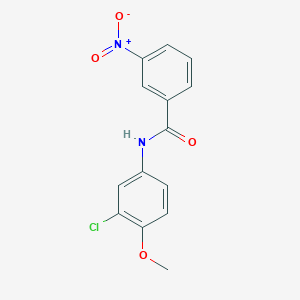![molecular formula C15H25N3 B5768574 4-[(4-ethyl-1-piperazinyl)methyl]-N,N-dimethylaniline](/img/structure/B5768574.png)
4-[(4-ethyl-1-piperazinyl)methyl]-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-ethyl-1-piperazinyl)methyl]-N,N-dimethylaniline, also known as N,N-dimethyl-4-(piperidin-4-yl)-aniline (DMPP), is an organic compound that is widely used in scientific research. It is a tertiary amine that has a piperidine ring and a dimethylamino group attached to an aniline ring. DMPP is a potent and selective agonist of α7 nicotinic acetylcholine receptors (nAChRs), which are widely distributed in the central nervous system (CNS) and peripheral nervous system (PNS).
作用机制
DMPP binds to the orthosteric site of α7 nAChRs, which is located at the interface between the α7 subunits. The binding of DMPP induces a conformational change in the receptor that leads to the opening of the ion channel pore and the influx of cations such as calcium and sodium. This triggers a cascade of downstream signaling events, including the activation of protein kinases, phospholipases, and transcription factors. The activation of α7 nAChRs by DMPP can also modulate the activity of other receptors and ion channels, such as NMDA receptors, GABA receptors, and voltage-gated calcium channels.
Biochemical and Physiological Effects:
DMPP has been shown to have diverse biochemical and physiological effects, depending on the experimental conditions and the cell type or tissue being studied. In general, DMPP can enhance synaptic transmission, promote neuroprotection, and modulate inflammation and immune responses. For example, DMPP can increase the release of acetylcholine and glutamate in the hippocampus, leading to improved learning and memory performance. DMPP can also protect neurons from oxidative stress and excitotoxicity, which are common causes of neurodegeneration. Moreover, DMPP can suppress the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, by immune cells such as microglia and macrophages.
实验室实验的优点和局限性
DMPP has several advantages as a research tool compound, including its high potency and selectivity for α7 nAChRs, its well-characterized pharmacology and mechanism of action, and its availability and affordability. DMPP can be easily synthesized or purchased from commercial suppliers. Moreover, DMPP can be used in a wide range of experimental systems, from in vitro cell cultures to in vivo animal models. However, DMPP also has some limitations that need to be considered. For example, DMPP has a short half-life in vivo, which limits its usefulness in long-term studies. Moreover, DMPP can activate other nAChRs or non-nicotinic receptors at high concentrations, which can lead to off-target effects.
未来方向
DMPP has the potential to be developed as a therapeutic agent for various CNS and PNS disorders, such as Alzheimer's disease, schizophrenia, chronic pain, and inflammatory bowel disease. Several studies have shown that DMPP can improve cognitive function, reduce pain sensitivity, and attenuate inflammation in animal models of these diseases. However, further preclinical and clinical studies are needed to evaluate the safety and efficacy of DMPP in humans. Moreover, DMPP can be used as a lead compound for the development of novel α7 nAChR agonists or allosteric modulators with improved pharmacokinetic and pharmacodynamic properties. These compounds could be used as research tools or therapeutic agents for a wide range of diseases.
合成方法
DMPP can be synthesized by the reaction of 4-[(4-ethyl-1-piperazinyl)methyl]-N,N-dimethylanilineaniline with 4-chloromethylpiperidine in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the piperidine ring attacks the electrophilic carbon atom of the chloromethyl group, leading to the formation of the piperazinylmethyl group. The resulting product is then purified by column chromatography or recrystallization to obtain DMPP as a white crystalline solid with a melting point of 139-141 °C.
科学研究应用
DMPP has been extensively used in scientific research as a tool compound to investigate the function and pharmacology of α7 nAChRs. These receptors are known to play a critical role in various physiological and pathological processes, including learning and memory, pain perception, inflammation, and neurodegeneration. DMPP can activate α7 nAChRs with high potency and selectivity, leading to the modulation of intracellular signaling pathways and the release of neurotransmitters such as acetylcholine, glutamate, and dopamine. DMPP has been used in a wide range of experimental paradigms, including electrophysiology, calcium imaging, behavioral assays, and molecular biology techniques.
属性
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-4-17-9-11-18(12-10-17)13-14-5-7-15(8-6-14)16(2)3/h5-8H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHXSKKIIPIJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5257350 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate](/img/structure/B5768496.png)

![2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B5768508.png)

![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5768530.png)

![1-[2-(2-chlorophenoxy)ethyl]-2-(2-pyridinyl)-1H-benzimidazole](/img/structure/B5768544.png)
![isopropyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5768548.png)

![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5768557.png)
![N-(4-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5768563.png)

![(4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B5768583.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B5768591.png)